molecular formula C41H81NO5 B11934503 heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

Cat. No.: B11934503
M. Wt: 668.1 g/mol
InChI Key: CAIGBIJJEVFYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate involves multiple steps, including esterification and amidation reactionsThe final step involves the coupling of the nonoxy-6-oxohexyl group under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of solvents and catalysts is optimized to enhance reaction efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated therapeutic agents. It targets cellular membranes, facilitating the fusion and release of the therapeutic payload into the cytoplasm. The pathways involved include endocytosis and subsequent endosomal escape, ensuring the therapeutic agents reach their intended intracellular targets .

Comparison with Similar Compounds

Comparison: Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is unique due to its specific nonoxy-6-oxohexyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. These differences can influence the compound’s efficacy in lipid nanoparticle formulations and its interaction with biological membranes .

Properties

Molecular Formula

C41H81NO5

Molecular Weight

668.1 g/mol

IUPAC Name

heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

InChI

InChI=1S/C41H81NO5/c1-4-7-10-13-16-21-29-38-46-40(44)32-26-22-28-35-42(36-37-43)34-27-20-19-25-33-41(45)47-39(30-23-17-14-11-8-5-2)31-24-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3

InChI Key

CAIGBIJJEVFYFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.